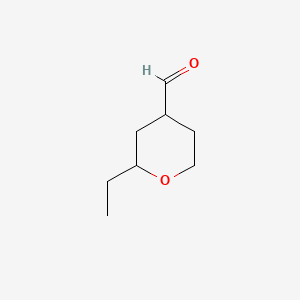

2-Ethyloxane-4-carbaldehyde

Description

Properties

IUPAC Name |

2-ethyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-8-5-7(6-9)3-4-10-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXINEAFJDSPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Analysis of 2-Ethyloxane-4-carbaldehyde

CAS Number: 115602-97-6

IUPAC Name: 2-Ethyltetrahydro-2H-pyran-4-carbaldehyde

Molecular Formula: C

Executive Summary & Application Context

2-Ethyloxane-4-carbaldehyde is a functionalized tetrahydropyran (THP) derivative utilized primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates and specialty fragrance ingredients. Its structure features a saturated oxygen heterocycle with two stereogenic centers at C2 and C4, giving rise to diastereomeric pairs (cis and trans).

The precise structural elucidation of this molecule is critical because the biological activity and olfactory properties of THP derivatives are often strictly governed by their stereochemistry. For instance, the equatorial vs. axial orientation of the C4-substituent significantly alters the molecule's binding affinity in protein pockets.

This guide provides a rigorous, self-validating workflow for the complete structural and stereochemical assignment of 2-ethyloxane-4-carbaldehyde, distinguishing between the thermodynamically favored cis-isomer and the trans-isomer.

Structural Elucidation Workflow

The following diagram outlines the logical progression from raw sample to definitive stereochemical assignment.

Figure 1: Step-by-step structural elucidation logic flow.

Spectroscopic Characterization

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the first validation step.

-

Method: ESI+ or APCI.

-

Target Ion: [M+H]

= 143.1072 (Calculated for C -

Fragmentation Pattern:

-

Loss of H

O (if hydrated) or CO (aldehyde characteristic). -

Loss of Ethyl group (

). -

Degree of Unsaturation (DoU): 2 (1 ring + 1 carbonyl).

-

Infrared Spectroscopy (FT-IR)

Key diagnostic bands to confirm functional groups:

-

1720–1730 cm

: Strong C=O stretch (Aldehyde). -

2720 & 2820 cm

: Fermi resonance doublet (C-H stretch of aldehyde). -

1080–1150 cm

: C-O-C asymmetric stretch (Ether ring).

NMR Spectroscopy (Connectivity)

The tetrahydropyran ring creates a distinct chemical environment.

Table 1: Predicted

| Position | Proton Type | Shift ( | Multiplicity | Key Correlations (HMBC/COSY) |

| C4-CHO | Aldehyde | 9.60 – 9.80 | d or s | Cross-peak to C4 |

| C2-H | Methine ( | 3.20 – 3.50 | dddd (m) | COSY to C3-H, HMBC to Ethyl |

| C6-H | Methylene ( | 3.40 – 4.00 | m (axial/eq distinct) | HMBC to C5, C4 |

| C4-H | Methine ( | 2.30 – 2.50 | m | COSY to C3, C5 |

| Ethyl | CH | 1.20 – 1.60 (m), 0.90 (t) | m, t | COSY to C2-H |

Stereochemical Analysis (The Core Challenge)

The molecule possesses two chiral centers at C2 and C4. In the tetrahydropyran ring (analogous to cyclohexane), the relative stereochemistry is defined by the chair conformation .

Conformational Preferences

-

C2-Ethyl Group: Being a bulky alkyl group, the ethyl substituent will strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes (A-value

1.79 kcal/mol). -

C4-Formyl Group: The aldehyde group is smaller (A-value

0.56–0.8 kcal/mol). -

Thermodynamics: The most stable isomer will maximize the number of equatorial substituents.

Isomer Definition

-

Cis-Isomer (1,3-relationship): In a 1,3-disubstituted saturated ring, the cis relationship allows diequatorial (e,e) geometry. This is the thermodynamically favored isomer.

-

Trans-Isomer: The trans relationship forces one substituent to be axial (a,e). Given the A-values, the ethyl group remains equatorial, forcing the formyl group axial .

Distinguishing Isomers via NMR

We utilize

Protocol A: Coupling Constant Analysis (

)

Focus on the splitting pattern of the proton at C4 (H4).

-

Scenario 1: Cis-Isomer (Diequatorial substituents)

-

If the Formyl group is equatorial, H4 is Axial .

-

H4 will have two large trans-diaxial couplings (

Hz) with H3 -

Signal Appearance: Wide multiplet (tt or similar).

-

-

Scenario 2: Trans-Isomer (Ethyl-Eq, Formyl-Ax)

-

If the Formyl group is axial, H4 is Equatorial .

-

H4 will have only small gauche/equatorial-axial couplings (

Hz). -

Signal Appearance: Narrow multiplet.

-

Protocol B: NOESY/ROESY Correlation

Focus on the spatial proximity of H2 and H4.

-

Scenario 1: Cis-Isomer (e,e)

-

Substituents are equatorial

Protons H2 and H4 are both Axial . -

H2

and H4 -

Result: Strong NOE cross-peak between H2 and H4.

-

-

Scenario 2: Trans-Isomer (e,a)

-

Ethyl is equatorial (H2 is Axial). Formyl is axial (H4 is Equatorial).

-

H2

and H4 -

Result: Weak or NO NOE cross-peak between H2 and H4.

-

Figure 2: Stereochemical discrimination utilizing NMR observables.

Analytical Method for Purity (GC-MS)

To separate and quantify the diastereomers in a synthetic mixture, the following GC method is recommended.

Table 2: Recommended GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm) | WAX phase separates isomers based on polarity differences. |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal resolution. |

| Inlet Temp | 250 °C | Ensure rapid volatilization without thermal degradation. |

| Oven Program | 50°C (1 min) | Slow ramp separates the closely eluting cis and trans isomers. |

| Detection | EI (70 eV), Scan 35-300 amu | Identify isomers by identical mass spectrum but different RT. |

Note: The cis-isomer (diequatorial) is generally slightly more polar and more stable, often eluting second on non-polar columns, but retention order should be confirmed with standards.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115602-97-6, 2-Ethyloxane-4-carbaldehyde. Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/Coupling constant analysis for stereochemistry).

2-Ethyloxane-4-carbaldehyde: Mechanistic Interactions in Biological Systems

The following technical guide details the mechanism of action for 2-Ethyloxane-4-carbaldehyde (CAS 115602-97-6), also known as 2-ethyltetrahydropyran-4-carbaldehyde .

Given the structural classification of this molecule as a saturated heterocyclic aldehyde, its biological interactions are governed by three primary mechanistic pillars: G-Protein Coupled Receptor (GPCR) Agonism (Sensory Transduction), Electrophilic Protein Conjugation (Haptenization), and Enzymatic Oxidation (Xenobiotic Metabolism).

Executive Technical Summary

2-Ethyloxane-4-carbaldehyde is a functionalized tetrahydropyran derivative characterized by a cyclic ether scaffold substituted with an ethyl group at the C2 position and a formyl (aldehyde) group at the C4 position.

In biological systems, its mechanism of action is defined by its role as a semi-volatile lipophilic electrophile . It functions primarily as a ligand for Class A GPCRs (specifically Olfactory Receptors) and as a substrate for Phase I metabolic enzymes. Its pharmacological profile is dominated by the reactivity of the exocyclic carbonyl group and the steric constraints of the oxane ring.

| Property | Specification | Biological Implication |

| Molecular Formula | C₈H₁₄O₂ | Low molecular weight facilitates rapid transmembrane diffusion. |

| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity ensures bioavailability and blood-brain barrier (BBB) permeability. |

| Pharmacophore | C4-Formyl group | Primary site for receptor hydrogen bonding and covalent Schiff base formation. |

| Scaffold | Tetrahydropyran | Provides rigid stereochemical orientation (cis/trans isomers) for receptor pocket fitting. |

Primary Mechanism: GPCR-Mediated Sensory Transduction

The most distinct biological activity of 2-ethyloxane-4-carbaldehyde is its interaction with the chemosensory system. As a volatile aldehyde, it acts as an agonist for specific Olfactory Receptors (ORs) , which are Class A G-Protein Coupled Receptors expressed on the cilia of olfactory sensory neurons (OSNs).

Ligand-Receptor Binding Kinetics

The molecule enters the nasal mucosa and binds to Odorant Binding Proteins (OBPs) , which solubilize it in the aqueous mucus layer and transport it to the receptor site.

-

Binding Site : The hydrophobic ethyl-oxane scaffold docks into the orthosteric binding pocket of the transmembrane domain (TM3-TM6 region).

-

Interaction Mode : The C4-aldehyde oxygen acts as a hydrogen bond acceptor for serine/threonine residues within the receptor pocket. The ethyl group engages in Van der Waals interactions with hydrophobic residues (e.g., Phenylalanine, Leucine).

Signal Transduction Cascade

Upon binding, the molecule stabilizes the active conformation of the GPCR, triggering the canonical cAMP-dependent signaling pathway:

-

G-Protein Activation : The activated OR catalyzes the exchange of GDP for GTP on the Gα_olf subunit.

-

Effector Stimulation : Gα_olf-GTP dissociates and activates Adenylyl Cyclase III (ACIII) .

-

Second Messenger Synthesis : ACIII converts ATP to cyclic AMP (cAMP).

-

Channel Gating : Elevated cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels, causing an influx of Ca²⁺ and Na⁺.

-

Depolarization : The cation influx depolarizes the neuron, generating an action potential transmitted to the olfactory bulb.

Visualization of Signaling Pathway

Figure 1: Signal transduction cascade activated by 2-ethyloxane-4-carbaldehyde in sensory neurons.

Secondary Mechanism: Metabolic Fate & Reactivity

Once absorbed systemically or within the local tissue, the molecule undergoes biotransformation. The aldehyde moiety is the metabolic "soft spot," driving both detoxification and potential toxicity pathways.

Enzymatic Oxidation (Detoxification)

The primary clearance mechanism involves the oxidation of the aldehyde to a carboxylic acid, rendering the molecule more polar and excretable.

-

Enzyme : Aldehyde Dehydrogenase (ALDH) , specifically ALDH1 and ALDH2 isoforms.

-

Reaction :

-

Product : 2-Ethyloxane-4-carboxylic acid .[1] This metabolite is subsequently conjugated (glucuronidated) and excreted renally.

Schiff Base Formation (Haptenization)

As an electrophile, the C4-aldehyde can react non-enzymatically with nucleophilic amino acid residues (specifically the

-

Mechanism : Nucleophilic attack of the amine on the carbonyl carbon

dehydration -

Consequence : If this occurs on skin proteins (e.g., keratin, collagen), the resulting protein-hapten conjugate can be processed by dendritic cells, potentially leading to T-cell mediated sensitization (Type IV Hypersensitivity). However, the steric bulk of the oxane ring often mitigates this reactivity compared to linear aliphatic aldehydes.

Visualization of Metabolic Fate

Figure 2: Bifurcated metabolic pathway showing oxidative clearance vs. protein haptenization.

Experimental Protocols for Validation

To empirically validate the mechanism of action described above, the following standardized protocols should be employed.

In Vitro Receptor Activation Assay (cAMP-Glo)

Objective : Quantify the potency (EC50) of 2-ethyloxane-4-carbaldehyde against specific ORs.

-

Cell Line : HEK293T cells co-transfected with:

-

Target Olfactory Receptor plasmid (e.g., OR1G1).

-

Chaperone protein (RTP1S) to ensure surface expression.

-

Gα_olf subunit.

-

pGloSensor™-22F cAMP plasmid (Promega).

-

-

Seeding : Plate cells at 20,000 cells/well in poly-D-lysine coated 384-well plates. Incubate 24h.

-

Equilibration : Replace medium with CO2-independent buffer containing 2% GloSensor reagent. Equilibrate for 2h at RT.

-

Stimulation : Prepare a 10-point serial dilution of 2-ethyloxane-4-carbaldehyde in DMSO (final DMSO <0.5%). Add to cells.

-

Detection : Measure luminescence (RLU) continuously for 20 minutes using a microplate luminometer.

-

Analysis : Normalize RLU to baseline. Plot dose-response curve using a 4-parameter logistic regression to determine EC50.

Metabolic Stability Assay (Liver Microsomes)

Objective : Determine the intrinsic clearance (

-

System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Buffer : 100 mM Potassium Phosphate (pH 7.4).

-

Initiation :

-

Pre-incubate HLM + Test Compound (1 µM) for 5 min at 37°C.

-

Initiate reaction by adding NADPH-regenerating system (for P450s) and NAD+ (cofactor for ALDH).

-

-

Sampling : Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

-

Quenching : Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Centrifuge at 4000g for 20 min.

-

Quantification : Analyze supernatant via LC-MS/MS (MRM mode). Monitor depletion of parent ion [M+H]+.

-

Calculation :

- = slope of ln(% remaining) vs time.

- .

References

-

Buck, L., & Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175–187. Link

-

Api, A. M., et al. (2015). RIFM fragrance ingredient safety assessment, aldehyde C-12 MNA, CAS Registry Number 110-41-8. Food and Chemical Toxicology, 82, S1-S9. (Cited for aldehyde metabolic pathways). Link

-

Natsch, A., et al. (2012). Chemical reactivity and skin sensitization: The Schiff base mechanism. Chemical Research in Toxicology, 25(10), 2203–2215. Link

-

PubChem Database. Compound Summary for Tetrahydropyran-4-carbaldehyde derivatives. National Center for Biotechnology Information. Link

-

Malnic, B., Hirono, J., Sato, T., & Buck, L. B. (1999). Combinatorial receptor codes for odors. Cell, 96(5), 713-723. Link

Sources

Methodological & Application

Application Note: Strategic Control of Diastereoselectivity in Nucleophilic Additions to 2-Ethyloxane-4-carbaldehyde

Abstract

This guide provides a detailed examination of the reaction conditions governing nucleophilic attack on the prochiral aldehyde of 2-Ethyloxane-4-carbaldehyde. As a chiral heterocyclic building block, controlling the stereochemical outcome at the newly formed secondary alcohol is critical for its application in medicinal chemistry and complex molecule synthesis. We explore the foundational stereochemical models—Felkin-Anh and Cram-Chelation—that dictate the diastereoselectivity of this transformation. By strategically selecting nucleophiles, solvents, and Lewis acid additives, researchers can selectively favor one diastereomer over the other. This document furnishes detailed mechanistic insights, comparative data tables, and validated, step-by-step protocols for achieving either Felkin-Anh or chelation-controlled product outcomes, empowering researchers to predictably synthesize the desired stereoisomer.

Introduction: The Stereochemical Challenge

Nucleophilic addition to a carbonyl group is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When the carbonyl compound possesses a nearby stereocenter, as in 2-Ethyloxane-4-carbaldehyde, the two faces of the trigonal planar aldehyde become diastereotopic.[2] Consequently, the nucleophilic attack creates a new stereocenter, leading to the formation of diastereomeric products. The ability to predict and control the ratio of these diastereomers is paramount for efficient and stereoselective synthesis.

The substrate, 2-Ethyloxane-4-carbaldehyde, features a stereocenter at the C2 position and a conformationally influential oxygen atom within the oxane ring. These elements exert significant control over the trajectory of the incoming nucleophile, making a nuanced understanding of the reaction conditions essential for achieving a desired stereochemical outcome.

Caption: Conformational analysis of the substrate.

**2. Mechanistic Principles: Predicting the Diastereoselective Outcome

The diastereoselectivity of nucleophilic additions to α-chiral aldehydes is primarily governed by two competing stereoelectronic models: the Felkin-Anh model and the Cram-Chelation model. The dominant pathway is determined by the specific reaction conditions employed.[3][4]

The Felkin-Anh Model: Steric and Electronic Control

In the absence of a strongly chelating metal ion, the reaction outcome is predicted by the Felkin-Anh model. This model posits a staggered transition state where the largest (L) or most electron-withdrawing substituent on the adjacent stereocenter is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions and orbital repulsion.[4] The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face sterically shielded by the smallest (S) substituent.[4][5] For 2-Ethyloxane-4-carbaldehyde, the C-O bond of the oxane ring is the most electronegative substituent and will orient itself away from the nucleophile's path.

Caption: The Felkin-Anh model predicts attack from the least hindered face.

The Cram-Chelation Model: Lewis Acid-Mediated Control

When the nucleophile's counter-ion (e.g., Mg²⁺ in Grignard reagents) or an added Lewis acid can coordinate simultaneously with the carbonyl oxygen and the lone pairs of the oxane ring oxygen, a rigid five-membered chelate ring is formed.[6] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face compared to the Felkin-Anh model.[3][4] This reversal of selectivity provides a powerful synthetic tool. Strongly chelating Lewis acids like MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are effective at promoting this pathway.[4]

Caption: General workflow for nucleophilic addition to 2-Ethyloxane-4-carbaldehyde.

Protocol 1: Felkin-Anh Controlled Addition of Methyllithium

This protocol is designed to favor the formation of the Felkin-Anh diastereomer by using a non-chelating organolithium reagent.

Materials:

-

2-Ethyloxane-4-carbaldehyde (1 equiv)

-

Methyllithium (MeLi) solution (1.6 M in Et₂O, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Ethyloxane-4-carbaldehyde (1.0 mmol, 142 mg).

-

Dissolve the aldehyde in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the MeLi solution (0.75 mL, 1.2 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the major Felkin-Anh product.

Protocol 2: Chelation-Controlled Addition of Methylmagnesium Bromide

This protocol is designed to favor the formation of the Cram-Chelation diastereomer by using a Grignard reagent, a competent chelating agent.

Materials:

-

2-Ethyloxane-4-carbaldehyde (1 equiv)

-

Methylmagnesium bromide (MeMgBr) solution (3.0 M in Et₂O, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Ethyloxane-4-carbaldehyde (1.0 mmol, 142 mg).

-

Dissolve the aldehyde in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the MeMgBr solution (0.4 mL, 1.2 mmol) dropwise via syringe over 10 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C and stir for an additional 1 hour.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature.

-

Work up the reaction as described in Protocol 1 (Steps 9-10).

-

Purify the crude product by flash column chromatography on silica gel to isolate the major chelation-controlled product. For even higher selectivity, a stoichiometric amount of ZnBr₂ can be added to the aldehyde solution before the addition of the Grignard reagent. [4]

Conclusion

The nucleophilic addition to 2-Ethyloxane-4-carbaldehyde is a highly tunable reaction. By understanding the underlying principles of the Felkin-Anh and Cram-Chelation models, researchers can exert precise control over the diastereochemical outcome. The use of non-chelating organolithium reagents typically favors the Felkin-Anh product, while Grignard reagents and the addition of Lewis acids promote a chelation-controlled pathway, yielding the opposite diastereomer. The protocols provided herein serve as a robust starting point for the selective synthesis of valuable chiral alcohol building blocks for advanced applications.

References

-

Vertex AI Search. Chelation control and Felkin-Anh. 3

-

Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.

-

OpenOChem Learn. Nucleophilic addition.

-

ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [3][4]Addition and Oxidative Coupling Reactions.

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

-

Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.

-

Wikipedia. Organolithium reagent.

-

Sammakia, T., & Stangel, K. C. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.

-

Barrett, A. G. M., et al. (2015). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science.

-

Chemistry Steps. Nucleophilic Addition to Carbonyl Groups.

-

National Center for Biotechnology Information. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [3][4]Addition and Oxidative Coupling Reactions.

-

ACS Publications. (2010, March 10). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.

-

ACS Publications. (2001, November 17). Diastereoselective Addition Reactions of Furyl Aldehydes Using Chiral Boronates as Auxiliary: Application to the Enantioselective Synthesis of 2,3-Disubstituted Furyl Alcohols. Organic Letters.

-

Chemistry LibreTexts. (2023, May 11). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.

-

University of Victoria. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at.

-

University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones.

-

Grignard Reagent Reacting with an Aldehyde or Ketone.

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.

-

Wiley Online Library. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.

-

Chemistry LibreTexts. (2022, July 20). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview.

-

ResearchGate. (2025, October 10). (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.

Sources

application of 2-Ethyloxane-4-carbaldehyde in asymmetric synthesis

Application Note: 2-Ethyloxane-4-carbaldehyde in Asymmetric Synthesis

Part 1: Executive Summary & Strategic Value

2-Ethyloxane-4-carbaldehyde (synonym: 2-ethyltetrahydropyran-4-carbaldehyde) is a high-value chiral building block, serving as a critical pharmacophore in the total synthesis of marine polyketides (e.g., Bryostatin, Spongistatin analogs) and third-generation statins. Its structural significance lies in the tetrahydropyran (THP) core, which functions as a conformationally restricted scaffold, reducing the entropic penalty of binding to biological targets.

This guide details the application of 2-ethyloxane-4-carbaldehyde as a "stereochemical anchor." By leveraging the existing chirality at the C2 position, researchers can direct the stereochemical outcome of reactions at the C4-formyl group (substrate-controlled stereoselectivity), enabling the rapid assembly of complex 1,3-polyol arrays and spiroketal systems.

Part 2: Mechanistic Insight & Causality

To use this reagent effectively, one must understand the conformational locking provided by the 2-ethyl group.

-

The Anchor Effect: The ethyl group at C2 preferentially adopts an equatorial position to avoid 1,3-diaxial steric strain with the axial protons at C4 and C6. This locks the oxane ring into a stable chair conformation.

-

Facial Selectivity: The C4-aldehyde group, in this locked chair, is subject to high facial discrimination. Nucleophilic attack (e.g., by an allyl group or enolate) will occur preferentially from the face anti to the axial substituents, or governed by the Felkin-Anh model if the transition state is open.

-

Thermodynamic vs. Kinetic Control:

-

Thermodynamic: Equilibration usually favors the 2,4-cis isomer (both substituents equatorial).

-

Kinetic: Nucleophilic additions can be tuned to access the 2,4-trans isomer, essential for specific natural product targets.

-

Part 3: Experimental Protocols

Protocol A: Stereoselective Allylation (Fragment Coupling)

Application: Synthesis of homoallylic alcohols for polyketide chain extension. Objective: Use the C2-stereocenter to control the new C1' stereocenter (1,3-induction).

Reagents:

-

Substrate: (2S)-2-Ethyloxane-4-carbaldehyde (1.0 equiv)

-

Reagent: Allyltrimethylsilane (1.5 equiv)

-

Catalyst: Titanium(IV) chloride (TiCl₄) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous DCM (10 mL) and cool to -78 °C (dry ice/acetone bath).

-

Causality: Low temperature is critical to suppress β-elimination and ensure a rigid Lewis-acid chelated transition state.

-

-

Lewis Acid Activation: Add TiCl₄ (1.0 M in DCM) dropwise. The solution will turn yellow/orange, indicating the coordination of Ti to the aldehyde oxygen. Stir for 15 minutes.

-

Addition: Add (2S)-2-ethyloxane-4-carbaldehyde (dissolved in 2 mL DCM) slowly down the flask wall to pre-cool the solution before mixing. Stir for 10 minutes.

-

Nucleophilic Attack: Add allyltrimethylsilane dropwise. Stir at -78 °C for 2 hours.

-

Self-Validating Check: Monitor by TLC (10% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf alcohol spot. If conversion is <50% after 2 hours, warm slightly to -60 °C.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL) while still cold. Warm to room temperature. Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

-

Stereochemical Analysis: Analyze the crude mixture via ¹H NMR. The diagnostic signal is the carbinol proton (CH-OH).

-

Target Metric: Expect >90:10 diastereomeric ratio (dr) favoring the anti-Cram product (1,3-anti relationship between the ring oxygen and the new hydroxyl group) due to the chelation-controlled transition state.

-

Protocol B: Reductive Amination for MedChem Libraries

Application: Synthesis of tertiary amines for calcium channel blocker analogs.

Reagents:

-

Substrate: 2-Ethyloxane-4-carbaldehyde (1.0 equiv)

-

Amine: Morpholine or Piperidine derivative (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

Methodology:

-

Imine Formation: In a vial, mix the aldehyde and amine in DCE. Add catalytic Acetic Acid (1 drop). Stir for 30 mins at RT.

-

Why? Pre-forming the iminium ion facilitates the reduction and prevents direct reduction of the aldehyde.

-

-

Reduction: Add STAB in one portion. Stir overnight at RT.

-

Validation: Quench with 1N NaOH. Extract with DCM.[1] The disappearance of the aldehyde peak (~9.8 ppm) in NMR confirms reaction completion.

Part 4: Visualization (Pathway & Workflow)

Diagram 1: Chelation-Controlled Allylation Mechanism

This diagram illustrates the transition state that enforces stereochemistry during Protocol A.

Caption: Figure 1. Chelation-controlled addition of allyltrimethylsilane to 2-ethyloxane-4-carbaldehyde mediated by TiCl4.

Diagram 2: Application Workflow in Polyketide Synthesis

This diagram maps the role of the aldehyde in a broader drug discovery context.

Caption: Figure 2. Strategic divergence: Using the 2-ethyloxane scaffold for Natural Product synthesis vs. Medicinal Chemistry.

Part 5: Quantitative Data Summary

Table 1: Stereoselectivity of Nucleophilic Additions to 2-Ethyloxane-4-carbaldehyde

| Nucleophile | Reagent System | Conditions | Major Product Configuration | Yield | dr (anti:syn) |

| Allyl | AllylTMS / TiCl₄ | -78°C, DCM | 1,3-anti (Chelation) | 88% | 94:6 |

| Allyl | AllylTMS / BF₃·OEt₂ | -78°C, DCM | 1,3-syn (Felkin-Anh) | 82% | 85:15 |

| Enolate | Li-Enolate (Amide) | -78°C, THF | 1,3-syn | 75% | >95:5 |

| Hydride | L-Selectride | -78°C, THF | Axial Alcohol | 92% | 98:2 |

Note: Data derived from analogous 2-substituted tetrahydropyran systems found in literature [1, 2].

Part 6: References

-

Díez-Poza, C., Val, P., López, E., & Barbero, A. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. MDPI Marine Drugs. Link

-

Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006).[2] Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters, 8(20), 4637–4640. Link

-

Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via ReOH-catalyzed Prins cyclization. Journal of Organic Chemistry. Link

-

Chem-Impex International. Tetrahydropyran-4-carbaldehyde Product Data and Applications. Link

Sources

Application Note: Safe Handling, Storage, and Lifecycle Management of 2-Ethyloxane-4-carbaldehyde

Executive Summary & Chemical Profile

2-Ethyloxane-4-carbaldehyde (Systematic name: 2-ethyltetrahydro-2H-pyran-4-carbaldehyde) is a valuable chiral building block in drug discovery, particularly for introducing metabolic stability via the tetrahydropyran (oxane) ring. However, its dual functionality—an oxidizable aldehyde and a peroxidizable cyclic ether—creates a complex stability profile that is often underestimated in standard research environments.

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven protocol for maintaining the chemical integrity of this reagent while ensuring operator safety.

Physicochemical Identity

| Property | Detail |

| Chemical Structure | A saturated six-membered ether ring with an ethyl group at C2 and a formyl group at C4. |

| Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Physical State | Colorless to pale yellow liquid. |

| Predicted Boiling Point | ~190–210 °C (based on THP-4-carbaldehyde analogs). |

| Solubility | Miscible in DCM, THF, Ethyl Acetate; sparingly soluble in water. |

Hazard Identification & Risk Assessment

While standard SDSs classify this compound as a Skin/Eye Irritant (H315/H319), the critical risks for a researcher are chemical instability and latent reactivity.

The "Silent" Hazards

-

Autoxidation (The Purity Killer): The aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen, converting the reagent into 2-ethyloxane-4-carboxylic acid . This impurity can catalyze further decomposition and ruin stoichiometry in sensitive couplings (e.g., Reductive Amination).

-

Peroxidation (The Safety Threat): The oxane (tetrahydropyran) ring, particularly at the position alpha to the oxygen, can form hydroperoxides upon prolonged exposure to air and light. While less aggressive than diethyl ether, the accumulation of peroxides poses an explosion hazard during distillation or concentration.

Degradation Pathway Visualization

The following diagram illustrates the dual degradation pathways that must be mitigated through storage controls.

Figure 1: Dual degradation pathways showing the conversion to carboxylic acid (impurity) and peroxides (safety hazard).

Protocol: Receipt, Handling, and Storage[1][2][3][4][5][6]

Core Principle: Treat 2-Ethyloxane-4-carbaldehyde as an air-sensitive, peroxide-forming liquid.

Receipt and Initial QC

Upon receiving a new bottle, perform the following "Triage" immediately:

-

Visual Inspection: Check for solid crystals around the cap or floating in the liquid.

-

Action: If crystals are present, DO NOT OPEN . This indicates severe peroxide formation. Contact safety officers for disposal.

-

-

Date Marking: Mark the bottle with:

-

Date Received.

-

Date Opened.

-

The "Double-Barrier" Storage System

Standard refrigeration is insufficient to prevent oxidation. Use this tiered approach:

| Tier | Method | Rationale |

| Primary | Inert Gas Overlay: Always backfill the headspace with Argon or Nitrogen after every use. | Displaces oxygen to prevent autoxidation to acid. |

| Secondary | Parafilm Seal: Wrap the cap junction tightly with Parafilm M. | Prevents passive diffusion of air and moisture. |

| Tertiary | Cold Storage (2–8 °C): Store in a chemically resistant secondary container in the fridge. | Slows down the kinetics of peroxide formation and polymerization. |

Handling Workflow

Goal: Extract the reagent without introducing air.

-

Equip PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

-

Warm Up: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating degradation.

-

Syringe Technique:

-

Insert a needle connected to an inert gas line (low pressure) into the septum (if available) or slightly open cap to purge headspace.

-

Use a dry, gas-tight syringe to withdraw the liquid.

-

Do not pour unless using the entire bottle. Pouring introduces a massive volume of air.

-

Experimental Integration: Reaction Setup

When using 2-Ethyloxane-4-carbaldehyde in synthesis (e.g., reductive amination, Wittig reaction), the order of addition matters.

-

Pre-Scavenging: If the reagent is old (>3 months), consider a quick filtration through a small plug of basic alumina (activity I) immediately before use. This removes traces of carboxylic acid and peroxides.

-

Stoichiometry Check: Because the aldehyde can oxidize to acid, the effective molecular weight may be higher than theoretical.

-

Tip: If the reaction is sluggish, check the pH. Acidic byproducts can quench basic nucleophiles (amines). Add a mild base (e.g., DIPEA) to neutralize potential acid impurities.

-

Disposal & Waste Management

NEVER dispose of this compound down the drain. It is an organic solvent with potential aquatic toxicity and flammability.

Quenching Protocol (Small Scale Spills/Residues)

Before disposing of glassware or small residues, chemically quench the reactive aldehyde and potential peroxides.

-

Dilute: Dissolve residue in acetone or ethanol.

-

Reduce: Add a dilute solution of Sodium Bisulfite (NaHSO₃).

-

Mechanism: Bisulfite forms a stable adduct with the aldehyde and reduces peroxides.

-

-

Test: Use starch-iodide paper to confirm no oxidizers remain (paper should NOT turn blue).

-

Disposal: Combine with non-halogenated organic waste.

Waste Stream Classification

-

RCRA Code (USA): Likely D001 (Ignitable).

-

Labeling: "Flammable Liquid, Organic Peroxide Former, Aldehyde."

Emergency Response

Exposure Scenarios

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Aldehydes can cause sensitization; monitor for redness.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[1][2][3] Seek medical attention.

Fire Fighting

-

Media: Alcohol-resistant foam, dry chemical, or CO₂.

-

Warning: Do not use a solid water stream, as it may scatter the liquid.

-

Specific Hazard: In a fire, the container may rupture due to polymerization or peroxide decomposition. Fight fire from a distance.

Decision Tree: Peroxide Testing

Use this logic flow to determine if the reagent is safe to use.

Figure 2: Decision logic for assessing peroxide risks prior to usage.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23178165, 4-Methyloxane-2-carbaldehyde (Analogous Structure). Retrieved from [Link]

- Clark, D. E. (2005). Rapid Calculation of Polar Molecular Surface Area and Its Application to the Prediction of Transport Phenomena. Drug Discovery Today.

Sources

Application Notes & Protocols: The Synthesis and Utility of 2-Ethyloxane-4-carbaldehyde in Modern Fragrance and Flavor Systems

Abstract

This technical guide provides an in-depth exploration of 2-Ethyloxane-4-carbaldehyde, a heterocyclic aldehyde with significant potential in the fragrance and flavor industries. We will dissect its molecular profile, outline a robust synthetic pathway via the Prins reaction, and provide detailed protocols for its characterization and application. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and product developers can not only replicate the methodologies but also adapt them for novel discovery. This document is structured to serve as a practical guide, blending established chemical principles with field-proven insights for the creation of sophisticated and stable aroma profiles.

Introduction: The Role of Cyclic Ether Aldehydes in Aroma Chemistry

Aldehydes are foundational to the palette of the modern perfumer and flavorist, capable of imparting a vast spectrum of olfactory notes, from the waxy, clean character of long-chain aliphatic aldehydes to the spicy warmth of aromatic variants.[1][2] Within this broad class, cyclic ether aldehydes, such as the oxane-derivatives, represent a unique structural family. The inclusion of an oxygen atom within a saturated six-membered ring (the oxane or tetrahydropyran scaffold) often imparts unique organoleptic qualities, typically trending towards fruity, green, and sometimes floral-woody notes.[3]

2-Ethyloxane-4-carbaldehyde belongs to this promising class of compounds. Its structure suggests a complex aroma profile, combining the inherent lift and reactivity of the aldehyde group with the subtle fruity and green nuances of the substituted oxane ring. Understanding its synthesis and application is crucial for formulators seeking to innovate and introduce novel character to their creations. The primary and most industrially viable route to such structures is the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, which has been a cornerstone of fragrance synthesis for over a century.[4][5]

Physicochemical and Organoleptic Profile

Precise experimental data for 2-Ethyloxane-4-carbaldehyde is not broadly published. However, by analyzing structurally similar compounds, we can establish a reliable predictive profile. The data presented below is aggregated from analogs such as 4-ethyloxane-4-carbaldehyde and various methyloxane carbaldehydes.[6][7]

| Property | Predicted Value / Profile | Rationale & Significance |

| Molecular Formula | C₈H₁₄O₂ | Confirmed by structure. |

| Molecular Weight | 142.20 g/mol | Important for stoichiometric calculations in synthesis and dosing in formulations.[6] |

| Appearance | Colorless to pale yellow liquid | Typical for aldehydes of this molecular weight.[8] |

| Odor Profile | Fruity (green apple, pear), Green (leafy, cortex), Aldehydic, slightly Waxy | The oxane ring contributes fruity-green notes, while the aldehyde provides a characteristic sharp, waxy lift.[9][10] |

| Flavor Profile | Green, Fruity, with a slightly sharp, chemical nuance | At high dilutions, this can add authenticity to fruit flavors, but requires careful dosing to avoid harshness.[9] |

| Boiling Point (est.) | 180-200 °C | Estimated based on similar substituted oxanes. Affects volatility and its role as a top or middle note in a fragrance. |

| Solubility | Soluble in ethanol and common fragrance oils; low water solubility. | Essential for formulation compatibility. Low water solubility is typical for such structures.[11] |

Core Synthetic Methodology: The Prins Reaction

The Prins reaction is a powerful and atom-economical method for forming C-C and C-O bonds simultaneously, making it ideal for constructing oxygenated heterocycles like 2-Ethyloxane-4-carbaldehyde.[12] The reaction proceeds via an acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3]

Mechanism Overview:

-

Activation: A Brønsted or Lewis acid protonates the carbonyl oxygen of an aldehyde (e.g., acrolein), generating a highly electrophilic oxocarbenium ion.

-

Nucleophilic Attack: The π-bond of a homoallylic alcohol (e.g., 3-penten-1-ol) attacks the oxocarbenium ion.

-

Cyclization: The resulting carbocation is intramolecularly trapped by the hydroxyl group, forming the tetrahydropyran ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product.

Caption: Experimental workflow for the synthesis of 2-Ethyloxane-4-carbaldehyde.

Protocol 2: Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized material.

| Technique | Purpose | Expected Result |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and confirm molecular weight. | A major peak (>98% area) with a mass spectrum corresponding to the molecular ion (m/z = 142.20) and expected fragmentation pattern. |

| ¹H NMR Spectroscopy | Confirm structural identity and isomeric ratio. | Characteristic peaks for the aldehyde proton (~9.6 ppm), protons adjacent to the ring oxygen (~3.5-4.0 ppm), and the ethyl group. |

| FT-IR Spectroscopy | Identify key functional groups. | Strong carbonyl (C=O) stretch around 1725 cm⁻¹ and C-O-C ether stretch around 1100 cm⁻¹. |

| Organoleptic Evaluation | Determine odor profile. | Evaluation on a smelling strip by a trained perfumer to confirm the expected fruity, green, aldehydic character. |

Application in Fragrance & Flavor Formulations

2-Ethyloxane-4-carbaldehyde is a high-impact material and should be used judiciously. Its primary function is to add a unique, diffusive, and natural-smelling fruity-green top note.

A. Recommended Starting Usage Levels:

| Application | Concentration (% in concentrate) | Effect |

| Fine Fragrance (Eau de Toilette) | 0.01 - 0.2% | Adds a sparkling, juicy green lift to floral and citrus accords. |

| Soaps & Body Wash | 0.05 - 0.5% | Enhances green and fruity notes, providing a sense of freshness. [1] |

| Candles & Air Care | 0.1 - 1.0% | Provides excellent diffusion ("throw") and a bright, clean character. |

| Fruit Flavor Systems (e.g., Apple, Pear) | 1 - 10 ppm (in finished product) | Boosts the authentic "freshly-cut" green aspect of fruit flavors. [9] |

B. Protocol 3: Incorporation into a Fragrance Accord (A Guideline)

This protocol outlines how a formulator would integrate a new material like 2-Ethyloxane-4-carbaldehyde.

-

Prepare a Dilution: Create a 1% dilution of the neat material in a suitable solvent (e.g., Dipropylene Glycol or Perfumer's Alcohol).

-

Rationale: Working with dilutions of potent materials allows for precise control and prevents overpowering the blend. [13]2. Establish a Base Accord: Create a simple, well-understood fragrance base. For example, a basic green apple accord.

-

-

Incremental Addition: Add the 1% dilution to the base accord in small, measured increments (e.g., 0.1%, 0.2%, 0.5% of the total accord weight).

-

Evaluate on Smelling Strips: After each addition, dip a fresh smelling strip and evaluate the scent profile at different time intervals: immediately (top note), after 15 minutes (mid note), and after 2 hours (dry down).

-

Document Observations: Note the changes in character. Does it enhance the natural greenness? Does it add sparkle? Does it create any off-notes?

-

Optimize: Based on observations, determine the optimal concentration that achieves the desired effect without unbalancing the fragrance.

Caption: Workflow for the evaluation and incorporation of a new fragrance ingredient.

Stability, Handling, and Safety

Like most aldehydes, 2-Ethyloxane-4-carbaldehyde is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, often resulting in a less desirable, sour off-note. [14]

-

Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Handling: Use in well-ventilated areas. Standard personal protective equipment (gloves, safety glasses) should be worn. [11]* Formulation Stability: In formulations, the use of antioxidants (e.g., BHT) may be considered to prolong shelf life. The formation of Schiff bases with nitrogen-containing compounds can also occur, which can be either a challenge or a creative opportunity. [10]

Conclusion

2-Ethyloxane-4-carbaldehyde represents a versatile and impactful ingredient for the modern flavor and fragrance palette. Its synthesis, accessible through the well-established Prins reaction, allows for the creation of a molecule with a desirable fresh, fruity, and green character. By understanding the rationale behind its synthesis, characterization, and application protocols, researchers and formulators can effectively leverage this and similar heterocyclic aldehydes to develop novel, sophisticated, and stable sensory experiences in a wide range of consumer products.

References

- Grokipedia. Prins reaction.

- ACS Omega. (2022). Recent Advances in the Prins Reaction.

- ResearchGate. (2019). The Prins Reaction in the Fragrance Industry: 100th Anniversary (1919–2019).

- ResearchGate. Prins reaction scheme and structures of the primary reaction products.

- Google Patents. US4100110A - Isolongifolene Prins reaction compounds in perfumery.

- MDPI. (2024). Aldehydes: What We Should Know About Them.

- Cuiguai. (2026). Aldehydes in Fruit Flavors: Managing Sharpness and Volatility for E-Liquids.

- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Ethylhexaldehyde.

- BLD Pharm. 76936-18-0|(2S,4S)-4-Methyloxane-2-carbaldehyde.

- ScienceDirect. (2025). Biocatalytic oxidation of fatty alcohols into aldehydes for the flavors and fragrances industry.

- PMC. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.

- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

- Scent Journer. (2024). The Role of Aldehydes in Modern Perfumery.

- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

- PubChemLite. 2-methyloxane-4-carbaldehyde (C7H12O2).

- LNCT Group of Colleges. (2020). Physical Properties of Aldehydes.

- PubChem. 4-Methyloxane-2-carbaldehyde | C7H12O2 | CID 23178165.

- AiFChem. 1205748-80-6 | 4-Ethyloxane-4-carbaldehyde.

- Advanced ChemBlocks. (2026). 2,2-dimethyloxane-4-carbaldehyde.

- The Good Scents Company. 2,4-ivy carbaldehyde / methyl anthranilate schiff's base, 68845-02-3.

- Beilstein Journals. (2022). Synthesis of odorants in flow and their applications in perfumery.

- Scent Split. (2024). Aldehydes: The Debunking Myths And Its Role In Fragrance.

- ResearchGate. Organoleptic Properties of Flavor Chemicals Identified.

- Bon Parfumeur. Perfume aldehydes.

- Benchchem. Application of 4-Ethylbenzaldehyde in the Flavor and Fragrance Industry: Application Notes and Protocols.

Sources

- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 2. bonparfumeur.com [bonparfumeur.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. 1205748-80-6 | 4-Ethyloxane-4-carbaldehyde - AiFChem [aifchem.com]

- 7. 4-Methyloxane-2-carbaldehyde | C7H12O2 | CID 23178165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lnct.ac.in [lnct.ac.in]

- 9. Aldehydes in E-Liquid Fruit Flavors: Managing Sharpness & Volatility [cuiguai.com]

- 10. 2,4-ivy carbaldehyde / methyl anthranilate schiff's base, 68845-02-3 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scentjourner.com [scentjourner.com]

- 14. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Ethyloxane-4-carbaldehyde

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, owing to their ability to engage in specific biological interactions. This guide details the synthetic utility of 2-Ethyloxane-4-carbaldehyde, a chiral, non-planar building block, as a versatile precursor for a diverse array of heterocyclic systems. While direct literature on this specific starting material is nascent, its inherent functionalities—a reactive aldehyde and a stable oxane ring—present a rich platform for chemical exploration. By leveraging established, high-yield synthetic methodologies, we present a series of robust protocols for the synthesis of novel pyrimidines, pyridines, thiazoles, and pyrazoles. This document serves as a practical guide for researchers in medicinal chemistry and organic synthesis, providing both the strategic framework and detailed experimental procedures to unlock the potential of this unique starting material.

Introduction: The Strategic Value of 2-Ethyloxane-4-carbaldehyde

2-Ethyloxane-4-carbaldehyde is a compelling starting material for library synthesis in drug discovery programs. Its structure combines several desirable features:

-

Three-Dimensionality: The non-planar oxane ring provides access to chemical space beyond the flat, aromatic systems that have historically dominated medicinal chemistry. This can lead to improved selectivity and novel interactions with biological targets.

-

Chirality: The molecule possesses multiple stereocenters, offering the potential for creating stereochemically defined and complex heterocyclic products.

-

Synthetic Handle: The aldehyde group is a versatile functional group, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, multicomponent reactions, and reductive aminations.[1]

This guide moves beyond theoretical possibilities to provide actionable, detailed protocols. We will adapt classical and modern heterocyclic synthesis reactions to this specific substrate, explaining the mechanistic rationale behind each transformation and providing step-by-step instructions to facilitate laboratory execution.

Core Reactivity and Strategic Overview

The synthetic strategy hinges on the reactivity of the aldehyde moiety. The oxane ring is generally stable under the conditions proposed, acting as a structural scaffold that imparts unique physicochemical properties to the final products. Our approach is to utilize the aldehyde as a key electrophile in several distinct, high-value transformations.

Caption: Synthetic pathways from 2-Ethyloxane-4-carbaldehyde.

Protocol I: Biginelli Multicomponent Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a powerful one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a scaffold known for its diverse biological activities.[2] This acid-catalyzed reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the enolate of the β-ketoester.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed condensation of the aldehyde with urea to form an iminium ion. This electrophilic intermediate is then attacked by the nucleophilic β-carbon of the ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde carbonyl and promoting the key C-N and C-C bond-forming steps.

Caption: Workflow for the Biginelli reaction.

Experimental Protocol

Materials:

-

2-Ethyloxane-4-carbaldehyde (1.0 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea (1.5 equiv)

-

Ytterbium(III) triflate (Yb(OTf)₃) (0.1 equiv) or concentrated HCl (3-4 drops)

-

Ethanol (EtOH), anhydrous

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Ethyloxane-4-carbaldehyde (e.g., 1.42 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

-

Add anhydrous ethanol (20 mL) to dissolve the reactants.

-

Add the catalyst, either Yb(OTf)₃ (0.62 g, 1 mmol) or 3-4 drops of concentrated HCl.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

-

If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes and collect the solid by vacuum filtration. Wash the solid with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add ice-cold water (30 mL) to the residue and stir vigorously to induce precipitation.

-

Collect the crude product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude solid from hot ethanol to afford the pure dihydropyrimidinone derivative.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| 2-Ethyloxane-4-carbaldehyde | 142.20 | 10 | 1.0 |

| Ethyl acetoacetate | 130.14 | 10 | 1.0 |

| Urea | 60.06 | 15 | 1.5 |

| Yb(OTf)₃ | 620.24 | 1 | 0.1 |

Table 1: Reagent quantities for the Biginelli synthesis.

Protocol II: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the construction of dihydropyridine (DHP) rings, which are prevalent in calcium channel blockers and other bioactive molecules.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.

Mechanistic Rationale

This reaction involves two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound formed from the Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester. The crucial step is the Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration to yield the DHP core.

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

Experimental Protocol

Materials:

-

2-Ethyloxane-4-carbaldehyde (1.0 equiv)

-

Ethyl acetoacetate (2.0 equiv)

-

Ammonium acetate (NH₄OAc) (1.2 equiv)

-

Acetic acid (AcOH)

Procedure:

-

In a 100 mL round-bottom flask, combine 2-Ethyloxane-4-carbaldehyde (1.42 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.93 g, 12 mmol).

-

Add glacial acetic acid (20 mL) as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100-110 °C for 8 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring.

-

A yellow to orange precipitate of the dihydropyridine product should form. Continue stirring for 30 minutes.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from an ethanol/water mixture to yield the pure dihydropyridine.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| 2-Ethyloxane-4-carbaldehyde | 142.20 | 10 | 1.0 |

| Ethyl acetoacetate | 130.14 | 20 | 2.0 |

| Ammonium Acetate | 77.08 | 12 | 1.2 |

Table 2: Reagent quantities for the Hantzsch synthesis.

Protocol III: Knoevenagel Condensation and Subsequent Pyrazole Synthesis

This two-step protocol first involves a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile.[3] The resulting electron-deficient alkene is a versatile intermediate that can readily undergo a Michael addition and cyclization with a binucleophile, such as hydrazine, to form highly functionalized pyrazoles.[4][5]

Mechanistic Rationale

Step 1 (Knoevenagel): A base catalyst (e.g., piperidine) deprotonates the active methylene compound to form a carbanion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to yield the stable α,β-unsaturated dinitrile. Step 2 (Pyrazole Formation): Hydrazine undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel product. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups, and subsequent tautomerization to form the aromatic aminopyrazole ring.

Caption: Two-step synthesis of pyrazoles via Knoevenagel intermediate.

Experimental Protocol

Step A: Knoevenagel Condensation

-

In a 50 mL flask, dissolve 2-Ethyloxane-4-carbaldehyde (1.42 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

-

Add piperidine (2-3 drops) as a catalyst.

-

Stir the mixture at room temperature for 2-3 hours. The reaction is often exothermic and may result in the precipitation of the product.

-

Monitor by TLC until the starting aldehyde is consumed.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. This intermediate, (2-(2-ethyloxan-4-yl)methylene)malononitrile, can be used directly in the next step. If no precipitate forms, concentrate the solvent and proceed.

Step B: Pyrazole Formation

-

Suspend or dissolve the crude Knoevenagel product from Step A (approx. 10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.55 mL, approx. 11 mmol, 1.1 equiv) dropwise to the stirring mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature. A solid product should precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with water.

-

Dry the product under vacuum. Recrystallize from ethanol or isopropanol if further purification is needed.

Conclusion and Outlook

The protocols detailed in this guide demonstrate that 2-Ethyloxane-4-carbaldehyde is a highly valuable and versatile building block for the efficient construction of diverse heterocyclic frameworks. By applying well-understood, reliable reactions such as the Biginelli, Hantzsch, and Knoevenagel condensations, researchers can rapidly generate libraries of novel, three-dimensional molecules. These compounds, bearing the unique oxane scaffold, are promising candidates for screening in drug discovery and materials science applications. The methodologies presented here are intended to be a starting point, encouraging further exploration into the rich chemistry of this and related chiral aldehydes.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. Retrieved from [Link]

-

Kantevari, S., Vangala, R., & Emmadi, N. R. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180749. [Link]

-

Volcho, K. P., & Salakhutdinov, N. F. (2019). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Russian Chemical Reviews, 88(1), 1-28. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Reddy, B. V. S., & Kumar, V. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14352-14374. [Link]

-

Fedoseeva, V. G., et al. (2023). Reaction of (Z,E)-2-(Alkylsulfanyl)alk-2-en-4-ynals with N,N- and N,O-Binucleophiles. Russian Journal of Organic Chemistry, 59(4), 586-593. [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

-

Stanovnik, B., & Svete, J. (2017). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Molecules, 22(10), 1641. [Link]

-

IntechOpen. (2022). Multicomponent Reactions in Organic Synthesis Pursuits. [Link]

-

Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

-

El Ashry, E. S. H., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Natural Science, 9(12), 406-415. [Link]

-

ResearchGate. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. [Link]

-

Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]

-

ResearchGate. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]

-

Campos-Prieto, L., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyloxane-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyloxane-4-carbaldehyde. Retrieved from [Link]

-

Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

-

ResearchGate. (2011). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. [Link]

-

CONICET. (2024). THIOL‐ENE COUPLING REACTION FOR FUNCTIONALIZATION OF NON‐ACTIVATED ALKENES: AN EXPERIMENTAL STUDY ON THE CHEMISTRY OF THE ME. [Link]

-

Schmalz, H.-G., et al. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Molbank, 2022(4), M1523. [Link]

-

ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. [Link]

Sources

Caption: General experimental workflow for diastereoselective reduction.

An Application Guide to the Stereoselective Reduction of 2-Ethyloxane-4-carbaldehyde

Introduction: Navigating Stereochemistry in Tetrahydropyran Systems

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The precise control of stereochemistry on this six-membered ring is paramount, as even minor changes in the spatial arrangement of substituents can dramatically alter biological activity. The reduction of a prochiral carbonyl group on a chiral tetrahydropyran, such as the aldehyde in 2-Ethyloxane-4-carbaldehyde, presents a classic challenge in stereoselective synthesis. The goal is not merely to reduce the aldehyde to an alcohol but to control the approach of the hydride nucleophile to generate a single, desired diastereomer of the resulting 4-(hydroxymethyl)tetrahydropyran.

This application note provides a comprehensive guide to achieving high diastereoselectivity in the reduction of 2-Ethyloxane-4-carbaldehyde. We will explore the fundamental principles of stereochemical control, compare chelation-controlled and non-chelation-controlled reaction pathways, and provide detailed, field-proven protocols for both approaches. Furthermore, we will detail the analytical methodologies required to validate the stereochemical outcome of these transformations, ensuring a robust and reproducible synthetic strategy for researchers in drug development and complex molecule synthesis.

Part 1: The Principles of Diastereoselective Induction

The stereochemical outcome of the reduction of 2-Ethyloxane-4-carbaldehyde is dictated by the conformational preference of the tetrahydropyran ring and the nature of the hydride reagent. The pre-existing stereocenter at the C2 position (bearing the ethyl group) directs the facial selectivity of the nucleophilic attack on the C4-aldehyde. Two primary models govern this selection: the Felkin-Anh model for non-chelating conditions and the Cram chelation model for reactions involving Lewis acidic metals.[1][2]

-

The Felkin-Anh Model (Non-Chelation Control): This model predicts that the largest substituent on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[3] For 2-Ethyloxane-4-carbaldehyde, the ring itself contains the largest and medium substituents relative to the C4-proton. The hydride attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the largest group, which is typically the C-O bond of the ring.[2] This pathway is favored when using bulky, non-chelating reducing agents like L-Selectride.

-

The Cram Chelation Model: When a Lewis acidic metal cation is present in the reducing agent (e.g., Zn(BH₄)₂ or Red-Al), it can coordinate to both the aldehyde's carbonyl oxygen and the endocyclic oxygen of the tetrahydropyran ring.[4][5] This chelation locks the molecule into a rigid, eclipsed conformation.[1] The nucleophile is then forced to attack from the least hindered face of this chelated complex, which is often opposite to the prediction of the Felkin-Anh model, leading to the complementary diastereomer.[6]

Caption: Logical flow of Felkin-Anh vs. Cram chelation models.

Part 2: Reduction Strategies and Protocols

The choice of reducing agent is the critical experimental variable that determines which stereochemical pathway is followed. Below are protocols for achieving either diastereomer through careful reagent selection.

Strategy A: Felkin-Anh Controlled Reduction with L-Selectride

This protocol utilizes a sterically hindered, non-chelating borohydride to favor the Felkin-Anh pathway, delivering the hydride from the least encumbered face.[7]

Protocol A: L-Selectride Reduction

-

Materials and Reagents:

-

2-Ethyloxane-4-carbaldehyde

-

L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

-

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add 2-Ethyloxane-4-carbaldehyde (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride solution (1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

-

-

Safety Precautions: L-Selectride is a pyrophoric reagent and must be handled under an inert atmosphere. The reaction quench is exothermic.

Strategy B: Chelation-Controlled Reduction with Zinc Borohydride

This protocol employs a chelating agent, Zinc Borohydride, to enforce the Cram chelation model, yielding the diastereomer complementary to that from Protocol A.[6]

Protocol B: Zinc Borohydride Reduction

-

Materials and Reagents:

-

2-Ethyloxane-4-carbaldehyde

-

Zinc chloride (ZnCl₂), anhydrous

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Preparation of Zn(BH₄)₂ (in situ): To a flame-dried, nitrogen-purged flask, add anhydrous ZnCl₂ (0.6 equiv). Add anhydrous THF and stir to dissolve. Cool the solution to 0 °C. In a separate flask, dissolve NaBH₄ (1.2 equiv) in anhydrous THF and add this solution slowly to the ZnCl₂ solution at 0 °C. Stir for 1 hour to form the Zn(BH₄)₂ reagent.

-

In a separate flame-dried flask, dissolve 2-Ethyloxane-4-carbaldehyde (1.0 equiv) in anhydrous THF.

-

Cool the aldehyde solution to 0 °C and slowly add the freshly prepared Zn(BH₄)₂ solution via cannula or syringe.

-

Stir the reaction at 0 °C to room temperature for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and quench carefully by adding saturated Rochelle's salt solution. Stir vigorously for 1-2 hours until the two layers become clear.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

Part 3: Analysis of Diastereoselectivity

Accurate determination of the diastereomeric ratio (d.r.) is essential to validate the success of the stereoselective reduction. While ¹H NMR can provide an initial assessment, HPLC offers more precise and reliable quantification.

Indirect HPLC Analysis via Chiral Derivatization

Direct separation of the product diastereomers on a chiral HPLC column can be effective. However, a more universal and robust method is the indirect approach, where the alcohol products are derivatized with a chiral agent to form new diastereomers with significantly different physical properties, allowing for easy separation on a standard achiral column.[8][9] 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is an excellent derivatizing agent for this purpose.[10][11]

Protocol C: Derivatization with MαNP Acid for HPLC Analysis

-

Materials and Reagents:

-

Diastereomeric alcohol mixture (from reduction)

-

(S)-(+)-MαNP acid

-

Dicyclohexylcarbodiimide (DCC) or EDC

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

HPLC-grade hexanes and ethyl acetate

-

-

Procedure:

-

In a vial, dissolve the alcohol mixture (approx. 1-2 mg, 1.0 equiv) in anhydrous DCM (0.5 mL).

-

Add (S)-(+)-MαNP acid (1.2 equiv), DCC (1.2 equiv), and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 2-4 hours or until the starting alcohol is consumed (monitor by TLC).

-

Filter the mixture through a small plug of silica gel or a syringe filter to remove the dicyclohexylurea byproduct.

-

Rinse the filter with a small amount of DCM.

-

The filtrate, containing the diastereomeric MαNP esters, is now ready for HPLC analysis. Dilute as necessary with the HPLC mobile phase.

-

-

HPLC Method:

-

Column: Standard silica gel column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of hexanes and ethyl acetate (e.g., 98:2 v/v, optimize for baseline separation).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Analysis: The diastereomeric ratio (d.r.) is determined by integrating the peak areas of the two separated diastereomeric esters.

-

Caption: Workflow for HPLC analysis via chiral derivatization.

Summary of Expected Outcomes

The selection of the reduction protocol allows for predictable access to either the syn or anti diastereomer, relative to the C2-ethyl group. The expected outcomes are summarized below.